molecular formula C22H20FN5O2 B2988641 9-(4-tert-butylphenyl)-2-(3-fluorophenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 898442-15-4

9-(4-tert-butylphenyl)-2-(3-fluorophenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No. B2988641
CAS RN: 898442-15-4
M. Wt: 405.433
InChI Key: GAEAQGCJUOEPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-tert-butylphenyl)-2-(3-fluorophenyl)-8-oxo-7H-purine-6-carboxamide, commonly known as BAY 43-9006, is a small molecule inhibitor of several protein kinases. It was initially developed as an anti-cancer drug and has been shown to have potential therapeutic applications in other diseases as well.

Scientific Research Applications

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), which share a phenolic structure similar to part of the query compound, have been widely investigated for their environmental occurrence, human exposure, and toxicity. Studies have found SPAs in various environmental matrices and human tissues, raising concerns about their potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. Future research is recommended to explore the contamination, environmental behaviors, and toxicity effects of novel SPAs, aiming to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Tautomerism of Nucleic Acid Bases

The tautomeric equilibria of purine and pyrimidine bases, which are related to the purine part of the query compound, have been studied to understand their interactions in different environments. Such studies provide insights into the molecular interactions and stability of tautomers, which are crucial for biological processes and drug design. The research emphasizes the importance of considering environmental interactions in understanding the behavior of such compounds (Person et al., 1989).

Biochemistry and Safety of Acrylamide

Research on acrylamide, a compound known for its use in industrial applications and presence in processed foods, focuses on its chemistry, biochemistry, and safety due to its potential health risks. Although structurally different, the methodologies and safety assessments used in such studies can be applicable to understanding the environmental and health impacts of a wide range of chemicals, including the one (Friedman, 2003).

Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol

Studies on 4-tert-Octylphenol, a compound with industrial applications, have highlighted its endocrine-disrupting effects and ecotoxicity. Research in this area suggests the importance of evaluating similar compounds for their potential endocrine-disrupting effects and environmental impact, guiding efforts to mitigate their presence in the environment (Olaniyan et al., 2020).

properties

IUPAC Name

9-(4-tert-butylphenyl)-2-(3-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c1-22(2,3)13-7-9-15(10-8-13)28-20-17(26-21(28)30)16(18(24)29)25-19(27-20)12-5-4-6-14(23)11-12/h4-11H,1-3H3,(H2,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEAQGCJUOEPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-tert-butylphenyl)-2-(3-fluorophenyl)-8-oxo-7H-purine-6-carboxamide

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